

Decoding the Olanzapine-d4 Certificate of Analysis: A Technical Guide

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Compound of Interest

Compound Name: Olanzapine-d4

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For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) for a deuterated internal standard like **Olanzapine-d4** is a critical document that guarantees its identity, purity, and suitability for use in quantitative bioanalytical studies. This guide provides an in-depth explanation of the key components of a typical **Olanzapine-d4** CoA, complete with detailed experimental methodologies and visual representations of analytical workflows.

Compound Information

A Certificate of Analysis begins with fundamental details identifying the compound.

Parameter	Specification
Product Name	Olanzapine-d4
CAS Number	1252611-62-3 (example)
Chemical Formula	C ₁₇ H ₁₆ D ₄ N ₄ S
Molecular Weight	316.46 g/mol
Structure	2-methyl-4-(4-methyl-d ₃ -piperazin-1-yl)-10H-thieno[2,3-b][1]benzodiazepine-d ₁

Quantitative Analysis Summary

This section summarizes the critical quantitative data that attests to the quality of the deuterated standard.

Analytical Test	Method	Result	Specification
Chemical Purity	HPLC	99.8%	≥ 98.0%
Isotopic Purity	Mass Spectrometry	99.5%	≥ 99.0% atom % D
Isotopic Enrichment	Mass Spectrometry	99.6% D ₄	≥ 95% D ₄
Residual Solvents	GC-HS	Complies with USP <467>	Meets USP <467> criteria
Assay (as is)	HPLC	99.7%	98.0% - 102.0%

Experimental Protocols

Detailed methodologies are crucial for the end-user to understand how the quality control tests were performed and to potentially replicate or adapt them.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of **Olanzapine-d4** and to identify and quantify any non-deuterated or other impurities.

Instrumentation:

- System: Agilent 1260 Infinity II LC System or equivalent
- Detector: Diode Array Detector (DAD)
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Chromatographic Conditions:

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
 - 0-5 min: 20% B
 - 5-25 min: 20% to 80% B
 - 25-30 min: 80% B
 - 30.1-35 min: 20% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 μ L

Sample Preparation: A stock solution of **Olanzapine-d4** is prepared in methanol at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a working concentration of 0.1 mg/mL.

Data Analysis: The percentage purity is calculated by dividing the peak area of the **Olanzapine-d4** by the total area of all peaks detected in the chromatogram.



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HPLC Workflow for Chemical Purity Analysis.

Isotopic Purity and Enrichment by Mass Spectrometry

Objective: To confirm the mass of **Olanzapine-d4** and to determine the isotopic purity and the degree of deuterium enrichment.

Instrumentation:

- System: Waters Xevo TQ-S Mass Spectrometer or equivalent, coupled with a UPLC system.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.

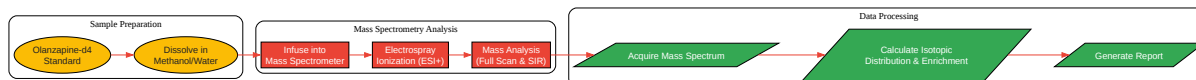
Mass Spectrometry Conditions:

- Scan Mode: Full scan and Selected Ion Recording (SIR)
- Capillary Voltage: 3.0 kV
- Cone Voltage: 30 V
- Source Temperature: 150 °C
- Desolvation Temperature: 400 °C
- Mass Range (Full Scan): m/z 100-500

- SIR Masses: m/z 313 (Olanzapine), m/z 314 (d1), m/z 315 (d2), m/z 316 (d3), m/z 317 (d4)

Sample Preparation: The sample is prepared as described for HPLC analysis and infused directly or via UPLC into the mass spectrometer.

Data Analysis: The isotopic distribution is determined from the full scan spectrum. The relative intensities of the ions corresponding to the unlabeled (d0) and partially deuterated species (d1, d2, d3) are compared to the intensity of the fully deuterated species (d4) to calculate the isotopic enrichment.



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Mass Spectrometry Workflow for Isotopic Analysis.

Structure Confirmation by Nuclear Magnetic Resonance (¹H NMR)

Objective: To confirm the chemical structure of **Olanzapine-d4** and the position of the deuterium labels.

Instrumentation:

- Spectrometer: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

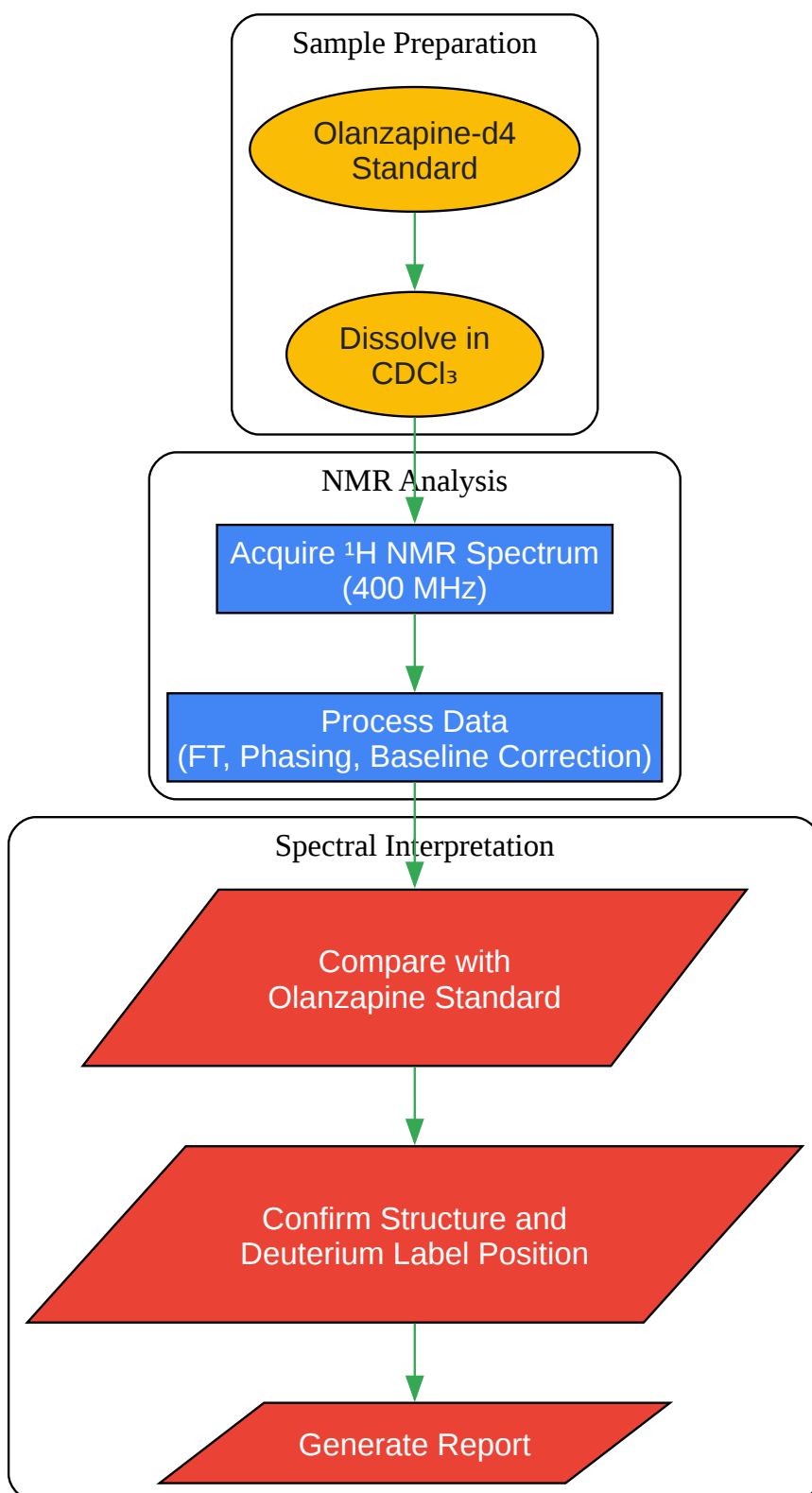
NMR Conditions:

- Solvent: Chloroform-d (CDCl₃)
- Frequency: 400 MHz

- Temperature: 25 °C
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

Sample Preparation: Approximately 5-10 mg of **Olanzapine-d4** is dissolved in ~0.7 mL of CDCl₃.

Data Analysis: The ¹H NMR spectrum is compared to the spectrum of a non-deuterated Olanzapine reference standard. The absence or significant reduction of signals corresponding to the protons on the N-methyl group of the piperazine ring confirms the location of the deuterium labels.

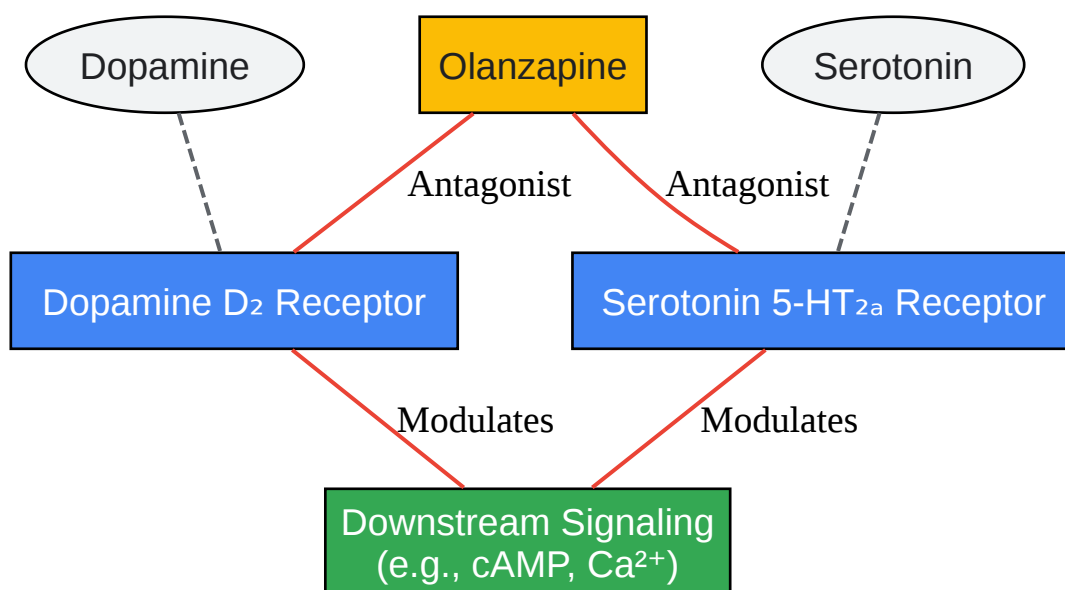


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NMR Workflow for Structure Confirmation.

Olanzapine Signaling Pathway Context

While not directly part of a Certificate of Analysis, understanding the biological context of Olanzapine is crucial for researchers. Olanzapine is an atypical antipsychotic that primarily acts as an antagonist at dopamine (D₂) and serotonin (5-HT_{2a}) receptors.



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Simplified Olanzapine Receptor Antagonism Pathway.

This technical guide provides a comprehensive overview of the information presented in a Certificate of Analysis for **Olanzapine-d4**, empowering researchers to critically evaluate the quality of this essential internal standard for their analytical needs.

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References

- 1. caymanchem.com [caymanchem.com]

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